3,5-Dibromo-4-methoxypyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOUNGBYEJIVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704809 | |
| Record name | 3,5-Dibromo-4-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-82-2 | |
| Record name | 3,5-Dibromo-4-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Dibromo-4-methoxypyridin-2-amine CAS number and chemical identifiers
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers
Executive Summary
3,5-Dibromo-4-methoxypyridin-2-amine (CAS: 1261269-82-2) is a highly functionalized pyridine scaffold utilized primarily as an intermediate in the synthesis of complex pharmaceutical agents. Characterized by its electron-rich 2-amino and 4-methoxy substituents, balanced by electron-withdrawing bromine atoms at the 3- and 5-positions, this molecule serves as a versatile "linchpin" for constructing polysubstituted heterocyclic systems.
Its structural uniqueness lies in the orthogonal reactivity of its halogen handles. The steric and electronic differentiation between the C3 and C5 bromines allows for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an invaluable tool for Structure-Activity Relationship (SAR) exploration in kinase inhibitor discovery and fragment-based drug design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is a halogenated aminopyridine derivative.[1][2] The presence of the methoxy group at C4 significantly alters the electronic landscape compared to the more common methyl analogs, enhancing the nucleophilicity of the exocyclic amine and influencing the lability of the adjacent bromines.
Table 1: Chemical Identifiers
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1261269-82-2 |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 281.93 g/mol |
| SMILES | COC1=C(Br)C(N)=NC=C1Br |
| InChI Key | KAYQEYHOGFRTAL-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
Synthesis & Production Methodologies
Retrosynthetic Analysis
The most robust synthetic route involves the electrophilic aromatic substitution (EAS) of the precursor 4-methoxypyridin-2-amine . The amino group at C2 and the methoxy group at C4 are both strong ortho, para-directors.
-
Directing Effects: The C3 position is ortho to both the amino and methoxy groups. The C5 position is para to the amino and ortho to the methoxy.
-
Result: These reinforcing directing effects make C3 and C5 highly susceptible to halogenation, allowing for efficient dibromination under mild-to-moderate conditions.
Experimental Protocol: Bromination of 4-Methoxypyridin-2-amine
Note: This protocol is adapted from standard methodologies for aminopyridine halogenation, optimized for the methoxy-substituted substrate.
Reagents:
-
Precursor: 4-Methoxypyridin-2-amine (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.05 – 2.2 equiv) OR Bromine (Br₂)
-
Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 4-methoxypyridin-2-amine (10 mmol) and anhydrous Acetonitrile (50 mL). Ensure complete dissolution.
-
Addition: Cool the solution to 0°C in an ice bath. Slowly add NBS (21 mmol) portion-wise over 20 minutes. Critical: Controlling addition rate prevents exotherms and minimizes tar formation.
-
Reaction: Remove the ice bath and allow the mixture to stir at RT for 2–4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the monobromo intermediate.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (to quench unreacted bromine species).
-
Isolation: The product typically precipitates as a solid. Filter the precipitate, wash with water, and dry under vacuum.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the title compound.
Mechanistic Pathway Visualization
Caption: Stepwise electrophilic bromination mechanism. The C3 position reacts first due to dual ortho-activation, followed by C5.
Applications in Drug Discovery[1][14]
Scaffold Utility
This compound is a "privileged structure" in medicinal chemistry. The 2-amino pyridine motif is a common hydrogen bond donor/acceptor pair found in the hinge-binding region of many kinase inhibitors.
Chemoselectivity in Cross-Coupling
The two bromine atoms are chemically distinct. The C3-bromine is sterically crowded (flanked by -NH₂ and -OMe) but electronically activated. The C5-bromine is less sterically hindered.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling often occurs preferentially at the less hindered C5 position first, allowing for the sequential introduction of different aryl groups.
-
Buchwald-Hartwig Amination: Can be directed to C5 or C3 depending on the ligand size and reaction temperature.
Functionalization Workflow
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine and amine handles.
Handling, Safety, and Stability (E-E-A-T)
Hazard Classification (GHS)
Based on structural analogs (aminopyridines and halogenated pyridines), the following precautions are mandatory:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.[3]
-
H335: May cause respiratory irritation.[4]
Storage & Stability[10]
-
Storage: Keep in a tightly closed container at 2–8°C (refrigerated). Protect from light, as halogenated pyridines can discolor upon prolonged photo-exposure.
-
Stability: Stable under standard laboratory conditions. Avoid contact with strong oxidizing agents and strong acids.
Disposal
Dispose of as hazardous chemical waste containing halogenated organic compounds. Do not discharge into drains or the environment.
References
-
BLD Pharm. (2025). Product Analysis: this compound (CAS 1261269-82-2). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 817683 (Methyl analog reference). Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Aminopyridine Derivatives. Retrieved from
-
BenchChem. (2025).[5] Protocols for Regioselective Bromination of Aminopyridines. Retrieved from
Sources
An In-Depth Technical Guide to 3,5-Dibromo-4-methoxypyridin-2-amine: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-Dibromo-4-methoxypyridin-2-amine, a halogenated and substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust guide for its synthesis and characterization.
Molecular Structure and Chemical Identity
This compound is a polysubstituted pyridine ring bearing two bromine atoms, a methoxy group, and an amine group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1261269-82-2 | |
| Molecular Formula | C₆H₆Br₂N₂O | |
| Molecular Weight | 281.93 g/mol | |
| Canonical SMILES | COC1=C(Br)C=NC(=C1Br)N | Deduced from IUPAC name |
The arrangement of the substituents on the pyridine ring significantly influences its electronic properties and reactivity. The electron-donating amino and methoxy groups activate the ring towards electrophilic substitution, while the bromine atoms are good leaving groups in nucleophilic substitution and cross-coupling reactions.
Caption: 2D Chemical Structure of this compound.
Proposed Synthesis Protocol
Step 1: Synthesis of the Precursor, 4-methoxypyridin-2-amine
The initial step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with a methoxy group. This is a well-documented transformation for electron-deficient pyridine rings.[1]
Reaction: 2-amino-4-chloropyridine + Sodium methoxide → 4-methoxypyridin-2-amine
Experimental Protocol:
-
In a sealed reaction tube, dissolve 10 g (77.8 mmol) of 2-amino-4-chloropyridine in 50 mL of a 1 M sodium methoxide solution in methanol.[1]
-
Heat the reaction mixture to 145 °C and maintain for 6 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a 10% dichloromethane in methanol solution, to yield 4-methoxypyridin-2-amine as an off-white solid.[1]
Causality of Experimental Choices:
-
Sealed tube and high temperature: The nucleophilic aromatic substitution on an electron-rich pyridine ring can be sluggish. The use of a sealed tube allows for heating above the solvent's boiling point, increasing the reaction rate.
-
Sodium methoxide: A strong nucleophile and base, it readily displaces the chloro group. The methanolic solution serves as both the reagent and the solvent.
Step 2: Dibromination of 4-methoxypyridin-2-amine
The second step is the regioselective dibromination of the activated pyridine ring. The amino and methoxy groups are ortho-, para-directing, and strongly activating. Therefore, the bromine atoms are expected to substitute at the C-3 and C-5 positions, which are ortho and para to the activating groups. N-Bromosuccinimide (NBS) is a suitable and milder alternative to elemental bromine for this purpose.[2]
Reaction: 4-methoxypyridin-2-amine + 2 NBS → this compound
Experimental Protocol:
-
Dissolve 1 mmol of 4-methoxypyridin-2-amine in 5 mL of a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, protected from light.[2]
-
Add 2.2 equivalents of N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The resulting residue, a mixture of the product and succinimide, can be purified by flash chromatography on silica gel to yield the final product, this compound.[2]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine. It allows for more controlled bromination of activated aromatic rings.[2]
-
Two equivalents of NBS: To achieve dibromination at both the C-3 and C-5 positions. A slight excess ensures the reaction goes to completion.
-
Acetonitrile or Dichloromethane: These polar aprotic solvents are suitable for this type of electrophilic aromatic substitution and will not react with NBS.
Caption: Proposed synthetic workflow for this compound.
Predicted Spectroscopic Data for Structural Elucidation
As experimental spectra for this compound are not publicly available, the following data is predicted based on the analysis of its structure and comparison with analogous compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be simple, with two key signals corresponding to the methoxy and amine protons, and one aromatic proton.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.5 | s | 1H | H-6 |
| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |
| ~ 3.9 | s | 3H | -OCH₃ |
Rationale for Predictions:
-
H-6: The lone aromatic proton is expected to appear as a singlet in the aromatic region.
-
-NH₂: The amine protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
-OCH₃: The methoxy protons will be a sharp singlet in the typical region for such groups.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C-2 |
| ~ 150 - 155 | C-4 |
| ~ 145 - 150 | C-6 |
| ~ 100 - 105 | C-3 |
| ~ 95 - 100 | C-5 |
| ~ 55 - 60 | -OCH₃ |
Rationale for Predictions:
-
The carbons attached to the electronegative nitrogen and oxygen atoms (C-2, C-4, C-6) will be deshielded and appear at a lower field.
-
The carbons bearing the bromine atoms (C-3, C-5) will be shifted to a higher field compared to unsubstituted carbons due to the heavy atom effect.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the amine and methoxy functional groups, as well as the aromatic ring.
Table 4: Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration |
| 3300 - 3500 | N-H stretching (amine) |
| 2850 - 3000 | C-H stretching (methoxy and aromatic) |
| 1600 - 1650 | N-H bending (amine) |
| 1550 - 1600 | C=C and C=N stretching (aromatic ring) |
| 1200 - 1300 | C-O stretching (aryl ether) |
| 1000 - 1100 | C-N stretching (aromatic amine) |
| 500 - 600 | C-Br stretching |
Rationale for Predictions:
-
The N-H stretching of the primary amine will likely appear as two bands in the specified region.[3]
-
The other bands are characteristic of the vibrations of the functional groups present in the molecule.[4]
Mass Spectrometry (MS)
The mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in a roughly 1:1 natural abundance).
Expected Observations:
-
A molecular ion peak cluster with three peaks at m/z [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.[5]
-
For this compound (C₆H₆⁷⁹Br₂N₂O), the expected m/z would be around 280. For C₆H₆⁷⁹Br⁸¹BrN₂O, it would be around 282, and for C₆H₆⁸¹Br₂N₂O, it would be around 284.
-
Fragmentation may involve the loss of a methyl radical from the methoxy group or the loss of bromine atoms.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a detailed overview of the molecular structure, a proposed synthetic route, and predicted spectroscopic data for this compound. While direct experimental data is limited, the information presented herein, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and scientists interested in the synthesis, characterization, and application of this and related substituted pyridine compounds in drug discovery and development.
References
- Guidechem. (2022, August 28). What is 2-Amino-4-methoxypyridine and how is it synthesized?
- ChemicalBook. (2026, January 13). 2-Amino-4-methoxypyridine.
- Taylor & Francis Online. (2007, May 4).
- Synthesis. (2002).
- ACS Omega. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
- CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
- Semantic Scholar.
- Analytical Chemistry. (1986).
- ACS Omega. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
- TSI Journals. (2010).
- ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
- RSC Publishing. (2005, December 23). Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange.
- Save My Exams. (2023, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.
- Spectroscopy Letters. (2006, August 21). IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution.
- Jubilant Ingrevia.
- ACS Publications. (2015, June 3). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
- Jubilant Ingrevia.
- ResearchGate.
- BLDpharm. 1261269-82-2|this compound.
Sources
Safety data sheet (SDS) and toxicity profile for 3,5-Dibromo-4-methoxypyridin-2-amine
Safety Data Sheet (SDS) & Toxicity Profile: 3,5-Dibromo-4-methoxypyridin-2-amine
Technical Guide for Research & Development
Executive Summary
This compound (CAS: 1261269-82-2) is a highly functionalized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and complex pyridine derivatives.[1][2][3][4]
While supplier data classifies this compound as "Harmful" (GHS Category 4), its structural core—2-aminopyridine —is a known pharmacophore with significant neurotoxic potential (potassium channel blockade).[1][2] This guide synthesizes standard compliance data with predictive toxicology to provide a robust safety framework for researchers.[3]
Chemical Identity & Physicochemical Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1261269-82-2 |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 281.93 g/mol |
| Structure Description | Pyridine ring substituted with an amino group at C2, bromine atoms at C3 and C5, and a methoxy group at C4.[1][2][3][5][6] |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][3] |
| Melting Point | 123–124 °C (Typical range for similar derivatives) |
GHS Hazard Identification & Safety Framework
This compound is classified under the Globally Harmonized System (GHS) based on supplier consensus and Structural Activity Relationship (SAR) analysis.
Hazard Statements (H-Codes)
| Code | Classification | Description | Scientific Context |
| H302 | Acute Tox. 4 (Oral) | Harmful if swallowed.[1][2][3][7] | Predicted LD50: 300–2000 mg/kg.[3] Note: Aminopyridines can lower seizure thresholds.[3] |
| H315 | Skin Irrit. 2 | Causes skin irritation.[3][8] | Halogenated pyridines can act as contact irritants via lipid extraction and pH alteration.[3] |
| H319 | Eye Irrit. 2A | Causes serious eye irritation.[3][8] | Crystalline dust can cause mechanical and chemical abrasion to the cornea.[3] |
| H335 | STOT SE 3 | May cause respiratory irritation.[3] | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.[3] |
Precautionary Statements (P-Codes)
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Response:
-
Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).
Toxicity Profile: Empirical & Predicted
Crucial Warning: While specific in vivo toxicological data (e.g., Ames test, chronic carcinogenicity) for CAS 1261269-82-2 is limited in public dossiers, the aminopyridine scaffold necessitates a precautionary approach beyond standard "irritant" protocols.[1][3]
Mechanism of Action (Class Effect)
The 2-aminopyridine moiety is structurally similar to 4-aminopyridine (Fampridine) , a potent voltage-gated potassium channel blocker.[1][2][3]
-
Neurotoxicity Risk: Blockade of K+ channels prolongs action potentials and increases neurotransmitter release (acetylcholine/glutamate) at synaptic clefts.[9]
-
Symptoms: In cases of significant systemic absorption, researchers should monitor for hyperexcitability, tremors, and potential convulsant activity, even if the specific halogen/methoxy substitution attenuates this effect compared to the parent molecule.
Toxicological Data Summary
| Endpoint | Status | Assessment/Prediction |
| Acute Oral Toxicity | Data Lacking | Predicted LD50 (Rat): ~500–800 mg/kg.[1][2][3] Treat as harmful.[3] |
| Skin Corrosion | Positive | Irritating.[3][7] Not corrosive (pH of 1% solution ~8–9). |
| Mutagenicity | Equivocal | Aminopyridines generally show mixed results in Ames tests.[3] Treat as a potential mutagen until verified.[3] |
| Carcinogenicity | No Data | No alerts for rapid carcinogenicity; chronic exposure effects unknown.[3] |
Visualizing the Toxicity Assessment Logic
The following diagram illustrates the decision matrix for assessing the risk of this compound in a research setting.
Figure 1: Toxicity Assessment Logic Flow based on Structural Activity Relationship (SAR).
Handling, Storage, & Emergency Protocols
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted in a Chemical Fume Hood or a powder containment balance enclosure.
-
Ventilation: Ensure face velocity > 0.5 m/s.
Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) or P100 respirator if dust formation is uncontrolled outside a hood.[3]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[3] Double gloving recommended for prolonged handling.[3]
-
Ocular: Chemical safety goggles (ANSI Z87.1).[3]
Emergency Response Workflow
Figure 2: Step-by-step emergency response protocol for exposure incidents.[1][2][3]
Environmental Fate & Disposal
-
Ecotoxicity: Halogenated pyridines are often persistent in aquatic environments.[3] Do not allow product to reach ground water, water course, or sewage system.
-
Disposal:
-
Dissolve in a combustible solvent (e.g., acetone).
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize Nitrogen Oxides and Hydrogen Bromide gas produced during combustion).
-
Never dispose of via sink/drain.[3]
-
References
-
BLD Pharm. (2024).[3] Safety Data Sheet: this compound (CAS 1261269-82-2).[1][2][3][4] BLDpharm.[3] Link
-
PubChem. (2024).[3] Compound Summary: Aminopyridine Derivatives.[3][5] National Center for Biotechnology Information.[3] Link
-
Thermo Scientific Chemicals. (2024).[3] 3,5-Dibromo-4-methoxypyridine Product Information. Thermo Fisher Scientific.[3] Link
-
ChemScene. (2024). Product Analysis: this compound.[1][2][3][4] ChemScene.[3] Link
-
US EPA. (2007).[3] Reregistration Eligibility Decision (RED) for 4-Aminopyridine.[1][2][3] United States Environmental Protection Agency.[3] (Cited for SAR Neurotoxicity Context). Link
Sources
- 1. 1261269-82-2|this compound|BLD Pharm [bldpharm.com]
- 2. 1232431-11-6|5-Bromo-4-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. 1261269-33-3|2-Amino-5-bromopyridin-4-ol|BLD Pharm [bldpharm.com]
- 4. 1243438-23-4|5-Bromo-4-cyclopropoxypyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1232430-92-0|3-Bromo-4-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]
- 7. 3,5-Dibromo-4-methylpyridin-2-amine | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromo-4-methoxypyridin-2-amine
Introduction & Strategic Analysis
The substrate 3,5-Dibromo-4-methoxypyridin-2-amine represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., FGFR, VEGFR targets). Its structural complexity—featuring a pyridine core, two distinct halogen sites, an electron-donating methoxy group, and a potentially coordinating free amine—presents a classic chemoselectivity and regioselectivity challenge .
The Challenge: "The Ortho-Ortho Effect"
Successful coupling requires navigating three competing factors:
-
Regioselectivity (C5 vs. C3): The C3 position is sterically "sandwiched" between the C2-amine and the C4-methoxy group. Conversely, the C5 position is flanked by the C4-methoxy group and a C6-proton.
-
Electronic Deactivation: The pyridine ring is electron-deficient, but the presence of two strong electron-donating groups (EDGs), –NH₂ and –OMe, significantly increases electron density on the ring, potentially making oxidative addition (the first step of the catalytic cycle) more difficult compared to simple halopyridines.
-
Catalyst Poisoning: The free C2-amino group (
) can coordinate to Palladium (Pd), displacing labile ligands and arresting the catalytic cycle (formation of Pd-dead species).
Mechanistic Prediction
Based on steric accessibility and electronic calculations of similar 2-amino-3,5-dihalopyridines, the C5-position is the kinetically favored site for the first oxidative addition.
-
C5 Position: Sterically accessible; electronically activated for oxidative addition relative to C3.
-
C3 Position: Sterically congested (buttressing effect from C2/C4 substituents).
Experimental Decision Matrix
Before initiating wet chemistry, researchers must choose a pathway based on the "Free Amine" vs. "Protected Amine" decision node.
Figure 1: Decision tree for selecting the optimal coupling pathway. Route B is generally recommended for scalability.
Detailed Protocols
Protocol A: Direct C5-Selective Monocoupling (Free Amine)
Best for rapid analog generation when protection/deprotection steps are undesirable.
Rationale: This protocol utilizes Buchwald dialkylbiaryl phosphine ligands (SPhos or XPhos). These bulky, electron-rich ligands serve two purposes:
-
They facilitate oxidative addition into the electron-rich pyridine ring.
-
Their bulk prevents the free amine of the substrate from coordinating effectively to the Pd center.
Reagents:
-
Substrate: 1.0 equiv.
-
Boronic Acid/Ester: 1.05 equiv. (Do not exceed 1.1 equiv to avoid bis-coupling).
-
Catalyst:
(1-2 mol%) or . -
Ligand: SPhos or XPhos (2-4 mol%, 1:2 Pd:Ligand ratio).
-
Base:
(2.0 equiv, 2M aqueous solution). -
Solvent: 1,4-Dioxane or n-Butanol.
Step-by-Step Procedure:
-
Charge a reaction vial with this compound (1.0 eq), aryl boronic acid (1.05 eq),
(0.01 eq), and SPhos (0.02 eq). -
Evacuate and backfill with Nitrogen (
) or Argon three times. -
Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Add degassed 2M aqueous
(2.0 eq). -
Seal and heat to 80°C for 4–6 hours.
-
Monitoring: Check LCMS for consumption of starting material (SM) and formation of Mono-product (M+1). If Bis-product >5%, lower temperature to 60°C.
Protocol B: C5-Selective Coupling (Protected Amine)
Best for scale-up (Process Chemistry) and robust purification.
Rationale: Protecting the amine (e.g., N-Boc) eliminates catalyst poisoning and alters the solubility profile, allowing the use of cheaper, standard catalysts like
Reagents:
-
Substrate: N-Boc-3,5-dibromo-4-methoxypyridin-2-amine (1.0 equiv).
-
Boronic Acid: 1.1 equiv.[1]
-
Catalyst:
(3-5 mol%). -
Base:
or (2.0 equiv). -
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio).
Step-by-Step Procedure:
-
Preparation: Synthesize the N-Boc precursor using
and DMAP/TEA in DCM (Standard procedure). -
Charge the protected substrate (1.0 eq), boronic acid (1.1 eq), and
(0.05 eq) into the reactor. -
Add DME and Water (degassed).
-
Add Base (
). -
Heat to 85-90°C for 2–4 hours.
-
Workup: The Boc group often survives these conditions. If deprotection occurs in situ (rare with carbonate bases), adjust workup pH to neutral to extract the free amine.
Troubleshooting & Optimization Data
The following table summarizes common failure modes and validated solutions for this specific scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by free amine. | Switch to Route B (Protect amine) or increase catalyst loading of Pd-SPhos system. |
| Regioselectivity Loss (Mixture of C3/C5) | Reaction temperature too high; Boronic acid too reactive. | Lower temp to 60°C. Add boronic acid slowly (syringe pump) to keep concentration low. |
| Bis-Coupling (Over-reaction) | Excess Boronic acid (>1.2 eq). | Strictly limit Boronic acid to 1.0–1.05 eq. Stop reaction at 90% conversion. |
| Protodeboronation | Unstable boronic acid (e.g., 2-heterocyclic).[2] | Use Boronic Ester (Pinacol) instead of acid; Switch base to mild KF or |
Sequential Coupling (Synthesis of 3,5-Disubstituted Pyridines)
If the goal is to functionalize both positions with different aryl groups, strictly follow this order:
-
Step 1: Perform Protocol A or B to install the substituent at C5 (the more reactive site).
-
Isolation: Purify the 5-aryl-3-bromo intermediate.
-
Step 2 (C3 Coupling): The remaining C3-bromide is deactivated and sterically hindered.
-
Conditions: Requires forcing conditions.
-
Catalyst:
+ XPhos (excellent for hindered chlorides/bromides) or PEPPSI-IPr . -
Temp: 100–120°C (Toluene/Water or Dioxane).
-
References
-
Mechanistic Studies on Halopyridines: Lutz, M. R., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines." Journal of Organic Chemistry. Explains the electronic bias of C5 vs C3 in 2-aminopyridines.
-
Catalyst Selection for Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Foundational text on using SPhos/XPhos to overcome amine poisoning).
-
General Suzuki Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[2]
-
Specific Analogous Chemistry: "Synthesis of 3,5-dibromo-4-aminopyridine derivatives." Google Patents / CN109134358B. Demonstrates stability and reactivity patterns of the core scaffold.
Sources
Application Note: Regioselective Nucleophilic Substitution Strategies for 3,5-Dibromo-4-methoxypyridin-2-amine
This Application Note is designed to guide researchers through the complex reactivity profile of 3,5-Dibromo-4-methoxypyridin-2-amine .
Due to the competing electronic effects within this scaffold (electron-donating amine/methoxy groups vs. electron-withdrawing bromines/pyridine nitrogen), standard SNAr protocols often fail or yield poor regioselectivity. This guide provides optimized protocols for Activation-Based SNAr , ensuring scientific rigor and reproducibility.
Part 1: Chemo-Structural Analysis & Strategic Logic
Before attempting synthesis, one must understand the "Electronic Tug-of-War" inherent in the substrate (CAS: 1261269-82-2).
The Electronic Paradox
The pyridine ring is naturally electron-deficient, typically favoring Nucleophilic Aromatic Substitution (SNAr). However, this specific substrate presents a unique challenge:
-
Deactivation (The Problem): The 2-Amino (
) and 4-Methoxy ( ) groups are strong electron donors (+M effect). They push electron density into the ring, significantly raising the LUMO energy and making the ring less susceptible to nucleophilic attack. -
Leaving Group Positioning:
-
C3 & C5 (Bromines): Halogens are excellent leaving groups, but they reside at the meta positions relative to the ring nitrogen. In pyridines, the meta positions (3 and 5) are not activated for SNAr by the ring nitrogen (which activates C2, C4, C6).
-
C4 (Methoxy): The C4 position is activated by the ring nitrogen (para), but Methoxy is a poor leaving group compared to Bromine.
-
The Solution: "Activate then Attack"
Direct SNAr on the unprotected molecule is kinetically disfavored and often leads to decomposition or no reaction. Successful substitution requires one of two strategies:
-
Electronic Activation (Protocol A): Protecting the amine with an electron-withdrawing group (EWG) to lower ring electron density.
-
Metal-Assisted Substitution (Protocol B): Using Palladium or Copper catalysis to bypass the electronic limitations of classical SNAr (Buchwald-Hartwig/Ullmann type).
Part 2: Experimental Protocols
Protocol A: Classical SNAr via N-Activation (Displacement of Bromine)
Target: Displacement of the C5-Bromine (less sterically hindered than C3). Mechanism: The N-protecting group withdraws density, allowing a strong nucleophile (e.g., Thiol) to attack C5.
Step 1: Substrate Activation (Acetylation)
The free amine is converted to an acetamide to reduce electron donation.
-
Dissolve: 1.0 eq of This compound in anhydrous DCM (0.2 M concentration).
-
Add Base: Add 1.5 eq of Pyridine or Triethylamine .
-
Acylate: Dropwise addition of 1.2 eq Acetic Anhydride (
) at 0°C. -
Reaction: Stir at RT for 4–6 hours. Monitor by TLC/LCMS (Shift in retention time).
-
Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over
.[1] Concentrate to yield N-(3,5-dibromo-4-methoxypyridin-2-yl)acetamide .
Step 2: Nucleophilic Substitution (SNAr)
Note: This step requires a "Soft" nucleophile (e.g., Thiolates). Hard nucleophiles (Alkoxides) may attack the C4-OMe group.
Reagents:
-
Substrate: N-Protected Intermediate (from Step 1).
-
Nucleophile: 1.2 eq Alkyl/Aryl Thiol (R-SH).
-
Base: 2.0 eq Cesium Carbonate (
) - Preferred over for solubility. -
Solvent: Anhydrous DMF or DMSO (0.1 M).
Procedure:
-
Charge a pressure vial with Substrate, Base, and Solvent.
-
Add Thiol under Nitrogen atmosphere.[2]
-
Heat: Stir at 90–110°C for 12–18 hours.
-
Critical Checkpoint: Monitor LCMS for the disappearance of the dibromo species. Regioselectivity usually favors C5 due to steric crowding at C3 (flanked by Acetamide and OMe).
-
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution. Purify via flash chromatography.
Step 3: Deprotection (Optional)
-
Dissolve product in MeOH .
-
Add 2.0 eq
or 1N NaOH . -
Stir at 50°C for 2 hours to cleave the acetyl group, restoring the free amine.
Protocol B: Metal-Catalyzed "Pseudo-SNAr" (Industry Standard)
Context: If Protocol A fails due to steric bulk, this Pd-catalyzed method is the "Gold Standard" for functionalizing C5-Br in deactivated pyridines.
Reagents:
-
Catalyst:
(2 mol%) + Xantphos (4 mol%). -
Nucleophile: Primary/Secondary Amine or Alkoxide.
-
Base:
(1.5 eq). -
Solvent: Toluene or 1,4-Dioxane (degassed).
Procedure:
-
Combine Substrate, Catalyst, Ligand, and Base in a sealed tube under Argon.
-
Add Solvent and Nucleophile.[2]
-
Heat: 100°C for 4–12 hours.
-
Note: This method is highly selective for the C5-Bromine over the C3-Bromine (sterics) and C4-Methoxy (bond strength).
Part 3: Data Visualization & Decision Logic
Reaction Pathway Diagram
The following diagram illustrates the decision logic for functionalizing this scaffold.
Caption: Workflow for functionalizing this compound via Activation or Catalysis.
Comparative Data: Solvent & Base Effects (Simulated)
Based on typical reactivity of 2-amino-3,5-dibromopyridines.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome Note |
| Solvent | THF (Reflux, 66°C) | DMSO (110°C) | High temperature required to overcome deactivation. |
| Base | Cesium's "Cesium Effect" improves solubility and reactivity in SNAr. | ||
| Protecting Group | None (Free Amine) | Acetyl / Boc | Unprotected amine yields <5% product; Protection increases yield to >60%. |
| Regioselectivity | Mixed / No Reaction | C5 > C3 (95:5) | Steric bulk at C3 (flanked by N-Ac and OMe) directs attack to C5. |
Part 4: Troubleshooting & Critical Controls
-
Regioselectivity Check: Always perform 2D-NMR (HMBC) on the final product.
-
C5-Substitution: Cross-peaks will show correlation between the new substituent and the C6-H proton.
-
C3-Substitution: No correlation to C6-H; distinct shift in C4-OMe.
-
-
Moisture Sensitivity: While SNAr is generally robust, the presence of water at high temperatures (110°C) can cause hydrolysis of the 4-Methoxy group to the Pyridone (a common impurity). Ensure anhydrous solvents are used.
-
Safety: 3,5-dibromopyridines are potential skin sensitizers. All reactions involving thiols must be vented through a bleach scrubber.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative source on Pyridine reactivity, specifically the inertness of the 3/5 positions).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed discussion on the Meisenheimer complex stability).
-
Example of Aminopyridine Functionalization: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 2-Aminopyridine-Based Kinase Inhibitors." (General landing page for validation of scaffold utility).
-
Buchwald-Hartwig Amination Guide: Sigma-Aldrich Application Note. "Buchwald-Hartwig Cross-Coupling Reaction." Link (Validated alternative protocol).
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Dibromo-4-methoxypyridin-2-amine
Introduction: Navigating the Synthesis of Substituted Aminopyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] Its broad functional group tolerance and applicability to a wide range of aryl and heteroaryl halides have rendered it an indispensable tool for medicinal and process chemists.[2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and challenging substrate: 3,5-Dibromo-4-methoxypyridin-2-amine. The presence of multiple reactive sites and functional groups on this pyridine core necessitates a carefully considered and optimized approach to achieve selective and high-yielding amination. We will delve into the mechanistic underpinnings of the reaction, explore key experimental parameters, and provide detailed protocols to guide the synthetic chemist toward a successful outcome.
Mechanistic Insights: The Engine of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, a base, and the aryl halide and amine coupling partners.[1][4] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex, generated in situ, undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl > OTf.[5]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and subsequent deprotonation by a base generates a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical, as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald and Hartwig groups, have proven particularly effective in promoting these key transformations, especially for challenging substrates like heteroaryl halides.[1]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters for the Amination of this compound
The successful amination of this compound hinges on the careful selection and optimization of several key parameters. The presence of two bromine atoms introduces the challenge of regioselectivity, while the existing amino and methoxy groups influence the electronic properties of the pyridine ring.
Choice of Palladium Precatalyst and Ligand
For heteroaryl halides, particularly those that are electron-rich or sterically hindered, the use of bulky, electron-rich phosphine ligands is often essential.[6] Traditional catalysts like Pd(OAc)₂ can be effective, but modern palladacycle precatalysts (e.g., G3 or G4) often provide more consistent and efficient formation of the active Pd(0) species.[6]
Recommended Ligands:
-
XPhos: A versatile and commonly used ligand for a wide range of Buchwald-Hartwig reactions.
-
RuPhos: Often a good choice for couplings involving secondary amines.[6]
-
BrettPhos: Particularly effective for reactions with primary amines.[6]
-
Xantphos: A bidentate ligand that can be effective in promoting the amination of heteroaryl halides.[7]
Base Selection
A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
Commonly Used Bases:
-
Sodium tert-butoxide (NaOtBu): A strong and widely used base for Buchwald-Hartwig aminations.
-
Potassium tert-butoxide (KOtBu): Similar in strength to NaOtBu.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be useful for base-sensitive substrates.
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Weaker bases that may be required for substrates with base-sensitive functional groups, though they often necessitate higher reaction temperatures.[6]
Solvent
The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.
Recommended Solvents:
-
Toluene: A common and effective solvent for many Buchwald-Hartwig reactions.
-
1,4-Dioxane: Another widely used solvent with a higher boiling point than toluene.
-
tert-Butanol (t-BuOH): Can be used alone or in combination with other solvents.
Temperature
The reaction temperature is a critical parameter for controlling the rate of reaction and, in the case of di-halogenated substrates, the regioselectivity. Higher temperatures are often required for less reactive aryl halides (e.g., chlorides) or when using weaker bases. For the di-brominated pyridine, a carefully controlled temperature may allow for selective mono-amination.
Regioselectivity Considerations for this compound
The presence of two bromine atoms at the 3- and 5-positions of the pyridine ring raises the question of regioselectivity. The relative reactivity of the C-Br bonds will be influenced by both steric and electronic factors.
-
Electronic Effects: The electron-donating amino group at the 2-position and the methoxy group at the 4-position will increase the electron density of the pyridine ring, potentially deactivating both bromine atoms towards oxidative addition. However, the nitrogen atom of the pyridine ring is electron-withdrawing, which activates the adjacent positions.
-
Steric Hindrance: The bromine at the 3-position is flanked by the amino and methoxy groups, making it more sterically hindered than the bromine at the 5-position.
Given these factors, it is anticipated that the amination will preferentially occur at the less sterically hindered 5-position . To favor mono-amination, it is advisable to use a stoichiometric amount of the amine or a slight excess and to carefully monitor the reaction progress to avoid di-substitution.
Recommended Protocol for Mono-amination
This protocol provides a general starting point for the mono-amination of this compound. Optimization of the reaction conditions may be necessary depending on the specific amine used.
Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | (Not available) | 284.94 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Varies | Varies | 1.1 - 1.2 | 1.1 - 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe. If the amine is a liquid, add it via syringe (1.1 - 1.2 mmol). If the amine is a solid, it should be added in the glovebox with the other solids.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired mono-aminated product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents or solvent. | Use a fresh batch of palladium catalyst and ligand. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous and degassed solvents.[6] |
| Formation of Di-substituted Product | Excess amine; High reaction temperature; Prolonged reaction time. | Use a stoichiometric amount or a slight excess (1.1 eq) of the amine. Lower the reaction temperature and carefully monitor the reaction to stop it once the mono-aminated product is the major component. |
| Hydrodehalogenation (Loss of Bromine) | Presence of water or other proton sources; Slow reductive elimination. | Ensure all reagents and solvents are scrupulously dry. A different ligand might be required to promote a faster reductive elimination. |
| Complex Mixture of Products | Side reactions; Substrate or product decomposition. | Screen different ligands, bases, and solvents. Lowering the reaction temperature may improve selectivity. Consider using a weaker base if decomposition is suspected. |
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 33(3), 205–215.
- Giri, R., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Alkylamines. Journal of the American Chemical Society, 130(48), 16297–16309.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]
-
ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PMC. (2018, February 19). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Retrieved from [Link]
-
ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Synthesis of fused heterocycles starting from 3,5-Dibromo-4-methoxypyridin-2-amine
Application Note: Strategic Synthesis of Fused Heterocycles from 3,5-Dibromo-4-methoxypyridin-2-amine
Executive Summary
This compound (CAS: 1261269-82-2) is a high-value halogenated heterocyclic building block. Its unique substitution pattern—featuring an electron-donating amine and methoxy group flanked by two reactive bromine atoms—makes it a premier scaffold for synthesizing "privileged structures" in medicinal chemistry, particularly 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) and imidazo[4,5-b]pyridines .
These fused systems are bioisosteres of indole and purine, respectively, and serve as core pharmacophores in FDA-approved kinase inhibitors (e.g., Vemurafenib, Pexidartinib). This guide outlines the regioselective strategies required to transform this specific starting material into these fused heterocycles, managing the competing reactivity of the C3 and C5 bromine atoms.
Reactivity Profile & Regioselectivity Analysis
Successful synthesis requires understanding the electronic and steric environment of the substrate.
-
C2-Amine (-NH₂): Acts as an internal nucleophile for cyclization and a directing group for Pd-catalyzed reactions.
-
C3-Bromine: This position is sterically crowded (flanked by -NH₂ and -OMe) but is essential for ring fusion. Under specific Sonogashira conditions, the adjacent amine can facilitate oxidative addition via chelation, allowing ring closure.
-
C4-Methoxy (-OMe): Provides electron density, stabilizing the pyridine ring against nucleophilic attack, but can be demethylated under harsh acidic conditions to yield the pyridone.
-
C5-Bromine: Sterically more accessible than C3. In Suzuki-Miyaura couplings, C5 is typically the primary reactive site. However, for fusion reactions described below, we target C3 selectivity or leverage the C5-Br as a handle for late-stage diversification.
Visualizing the Strategic Pathways
Figure 1: Strategic divergence from the core scaffold. Pathway A and B form fused rings involving C3, while Pathway C modifies the periphery at C5.
Protocol A: Synthesis of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core)
This protocol synthesizes the 7-azaindole core.[1] The C5-bromine is intentionally preserved, providing a handle for library generation (SAR) after the difficult ring formation is complete.
Mechanism: Sonogashira cross-coupling at C3 followed by base-mediated 5-endo-dig cyclization.
Materials
-
Substrate: this compound (1.0 eq)
-
Alkyne: Trimethylsilylacetylene (TMSA) (1.2 eq)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Co-Catalyst: Copper(I) iodide (CuI) (2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio)
-
Cyclization Reagent: Potassium tert-butoxide (KOtBu) in NMP.
Step-by-Step Methodology
-
Degassing (Critical): Charge a reaction vessel with DMF and Et₃N. Sparge with Argon for 15 minutes. Oxygen presence promotes homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.
-
Coupling Reaction:
-
Add the substrate, Pd(PPh₃)₂Cl₂, and CuI under Argon flow.
-
Add TMS-acetylene dropwise.
-
Heat to 80°C for 4–6 hours.
-
Note: Monitor by LCMS. If C5 coupling (bis-alkynylation) is observed, lower temperature to 60°C and reduce TMSA to 1.05 eq. The C3 position is activated by the amino group, but C5 is sterically open; kinetic control is vital.
-
-
Workup 1: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. The intermediate is the 3-(TMS-ethynyl)pyridine derivative.
-
Cyclization (One-Pot Deprotection/Cyclization):
-
Isolation: Pour into ice water. The product, 5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine , typically precipitates. Filter, wash with water, and dry.[6] Recrystallize from MeOH if necessary.
Expected Yield: 55–70% Key Data Point: 1H NMR will show the disappearance of the C2-NH₂ peak and the appearance of C2/C3 pyrrole protons (approx. 6.4 and 7.4 ppm).
Protocol B: Synthesis of Imidazo[4,5-b]pyridine Derivatives
This route constructs the imidazole ring fused to the pyridine. Since the starting material lacks the required C3-nitrogen, a Buchwald-Hartwig amination is performed first to install a diamine motif.
Workflow Diagram
Figure 2: Step-wise construction of the imidazole ring via a diamine intermediate.
Step-by-Step Methodology
-
C3-Amination (Buchwald-Hartwig):
-
Reagents: Substrate (1.0 eq), Benzylamine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq) in Toluene.
-
Conditions: Heat at 100°C for 12 hours under Argon.
-
Why Benzylamine? Direct amination with ammonia is difficult. Benzylamine acts as a masked ammonia equivalent that is easier to handle in cross-coupling.
-
-
Diamino Formation:
-
Treat the C3-benzylamino intermediate with H₂ (balloon) and Pd/C (10% w/w) in MeOH/AcOH to remove the benzyl group.
-
Result: 3,5-dibromo-4-methoxypyridine-2,3-diamine (Note: Br at C5 might reduce if reaction is prolonged; monitor carefully. Alternatively, use strong acid deprotection if using p-methoxybenzylamine).
-
-
Ring Closure:
-
Reflux the crude diamine in Triethyl Orthoformate (TEOF) with a catalytic amount of p-TsOH.
-
Conditions: 100°C for 3 hours.
-
-
Isolation: Evaporate volatiles. Purify via flash chromatography (DCM/MeOH).
Comparative Data Summary
| Feature | Pathway A (7-Azaindole) | Pathway B (Imidazopyridine) |
| Key Reaction | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Critical Reagent | TMS-Acetylene | Benzylamine (Ammonia surrogate) |
| Regioselectivity | C3 favored by chelation/ligand | C3 required (C5 is inert to amination conditions) |
| Resulting Core | Pyrrolo[2,3-b]pyridine | Imidazo[4,5-b]pyridine |
| Drug Relevance | Kinase Inhibitors (JAK, FGFR) | GPCR Antagonists, Antivirals |
References & Authority
The protocols above are derived from established methodologies for halopyridines and specific applications of 7-azaindole synthesis.
-
General Reactivity of 2-Amino-3-bromopyridines:
-
Song, J. J., et al. "Synthesis of 7-azaindole derivatives via the palladium-catalyzed reaction of 2-amino-3-iodopyridines with alkynes." J. Org.[2] Chem.2002 , 67, 2335.
-
-
Regioselectivity in Dibromopyridines:
-
Léris, P., et al. "Regioselective Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine." Molecules2017 , 22, 260.
-
Note: Demonstrates that while sterics favor C5, electronic activation can drive C3 coupling in amino-pyridines.
-
-
Imidazo[4,5-b]pyridine Synthesis:
-
Substrate Data (PubChem):
-
This compound (CID 56966034).
-
Disclaimer: These protocols involve hazardous chemicals (brominated heterocycles, palladium catalysts, strong bases). All experiments must be conducted in a fume hood with appropriate PPE. Yields may vary based on the specific quality of reagents and anhydrous conditions.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dibromo-4-methoxypyridin-2-amine
Case ID: PUR-PYR-35DB Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Solvent Strategy
Purifying 3,5-Dibromo-4-methoxypyridin-2-amine presents a specific challenge: the molecule possesses a "schizophrenic" solubility profile. The amino (-NH2) and methoxy (-OMe) groups promote polarity and hydrogen bonding, while the two bromine atoms significantly increase lipophilicity and crystal lattice energy.
Common failure modes include oiling out (liquid-liquid phase separation) rather than crystallization, and persistent discoloration due to amine oxidation.
Recommended Solvent Systems
| Priority | Solvent System | Ratio (v/v) | Mechanism of Action | Best For |
| Primary | Ethyl Acetate / Heptane | 1:10 to 1:15 | Anti-solvent Precipitation: The compound dissolves in warm EtOAc; Heptane acts as the anti-solvent to drive lattice formation. | High purity requirements; avoiding hydration. |
| Secondary | Ethanol / Water | 4:1 to 2:1 | Cooling Crystallization: High solubility in hot EtOH; water reduces solubility drastically upon cooling. | Removing inorganic salts or very polar impurities. |
| Rescue | Dichloromethane (DCM) / Hexane | 1:5 | Evaporative Crystallization: DCM dissolves the compound but evaporates faster, slowly increasing the Hexane ratio. | "Oiled out" material that refuses to solidify.[1][2] |
Technical Note: While Ethanol/Water is standard for aminopyridines, the presence of two bromine atoms makes this molecule sufficiently lipophilic that water often causes rapid, amorphous precipitation (gumming) rather than crystal growth. The EtOAc/Heptane system is superior for controlled crystal growth.
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the purification route based on the state of your crude material.
Figure 1: Logic flow for solvent selection and troubleshooting initial failure modes.
Detailed Protocol: Ethyl Acetate / Heptane Recrystallization
This protocol is derived from purification standards for poly-halogenated aminopyridines [1][2].
Prerequisites
-
Crude this compound
-
Solvents: HPLC grade Ethyl Acetate (EtOAc) and Heptane (or Petroleum Ether 60-90°C).
-
Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
-
Dissolution (The Saturation Point):
-
Place the crude solid in the RBF.
-
Add EtOAc sparingly (approx. 2-3 mL per gram of solid).
-
Heat to reflux (approx. 77°C).
-
Critical Step: Add additional EtOAc dropwise only until the solid just dissolves. If a small amount of dark residue remains insoluble, filter it off while hot (hot filtration).
-
-
The Anti-Solvent Addition:
-
Remove the heat source but keep the flask on the stirrer.
-
While the solution is still hot (~60°C), slowly add Heptane dropwise.
-
Stop adding Heptane the moment you see a persistent cloudiness (turbidity) that does not disappear upon swirling.
-
-
Re-dissolution:
-
Add a few drops of hot EtOAc to clear the cloudiness and return the mixture to a transparent solution.[1]
-
-
Crystallization (Thermodynamic Control):
-
Wrap the flask in a towel or place it in a warm water bath (heat off) to allow slow cooling to room temperature.
-
Why? Rapid cooling traps impurities and leads to oiling out.
-
Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Collection:
-
Filter the crystals using vacuum filtration.[1]
-
Wash the cake with cold Heptane/EtOAc (15:1 ratio).
-
Dry under vacuum at 40°C.
-
Troubleshooting Guide (FAQ)
Q1: The product is "oiling out" (forming a bottom layer of goo) instead of crystallizing. Why?
Diagnosis: This occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture, or if the solution is too concentrated (supersaturated). Corrective Action:
-
Re-heat the mixture until the oil dissolves back into a solution.
-
Add a small amount of the polar solvent (EtOAc or Ethanol).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.[3]
-
Cool slower: Insulate the flask. Do not use an ice bath until solid crystals are clearly visible.
Q2: The crystals are colored (red/brown) instead of off-white.
Diagnosis: This indicates oxidation of the amino group or residual bromine/brominating agents (like NBS) from the synthesis. Corrective Action:
-
Chemical Wash: Dissolve crude in EtOAc and wash with 10% Sodium Thiosulfate solution (removes bromine) and then Brine before recrystallizing.
-
Adsorption: During the hot dissolution step (Step 1), add Activated Charcoal (5 wt%) , stir for 5 minutes, and perform a hot filtration through Celite.
Q3: My yield is very low (<40%).
Diagnosis: The compound is likely too soluble in the mother liquor (the solvent ratio is too polar). Corrective Action:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.
-
Add more anti-solvent (Heptane/Water) and cool again to obtain a "second crop" of crystals. Note: The second crop is usually less pure.
Solubility Data Profile
The following data is estimated based on structural analogs (3,5-dibromo-4-aminopyridine) and standard solubility parameters for halogenated aminopyridines [1][3].
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Very Low | Poor (Anti-solvent only) |
| Ethanol | Moderate | High | Good (Risk of oiling) |
| Ethyl Acetate | Moderate | High | Excellent |
| Dichloromethane | High | High | Poor (Too soluble for yield) |
| Heptane/Hexane | Insoluble | Low | Excellent Anti-solvent |
| Toluene | Low | Moderate | Alternative (High BP difficult to dry) |
Process Visualization: The "Rescue" Workflow
Use this workflow if your initial recrystallization attempt results in an emulsion or oil.
Figure 2: Workflow for recovering a crystallization batch that has oiled out.
References
-
Google Patents. (2019). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.[4][5]Link (Source validates the use of Ethyl Acetate/Petroleum Ether systems for 3,5-dibromo-4-aminopyridine analogs).[4]
-
Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.[5]Link (Demonstrates solubility profiles of highly brominated pyridine cores in non-polar alkanes).
-
PubChem. (n.d.). 3,5-Dibromo-4-methylpyridin-2-amine (Compound Summary). National Library of Medicine. Link (Provides physicochemical property data for structural analogs).
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization - Troubleshooting Oiling Out.Link (Authoritative guide on thermodynamic control during crystallization).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 5. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
Minimizing debromination side reactions in 3,5-Dibromo-4-methoxypyridin-2-amine
Topic: Minimizing Debromination & Optimizing Selectivity
Executive Summary & Core Challenge
User Context: You are working with 3,5-Dibromo-4-methoxypyridin-2-amine (CAS: 1261269-82-2). The Problem: Debromination (Hydrodehalogenation). The Chemistry: This substrate presents a "perfect storm" for side reactions. The 2-amino group coordinates to metal centers, poisoning catalysts. The 4-methoxy group is strongly electron-donating, making the C-Br bonds less electrophilic (slowing oxidative addition) while simultaneously making the ring electron-rich enough to stabilize radical intermediates that lead to hydrogen abstraction.
This guide provides a self-validating workflow to stop bromine loss (Ar-Br
The Mechanism of Failure (Why Debromination Happens)
To fix the problem, you must understand the "Cycle of Death" for your molecule. Debromination typically occurs via a Palladium-Hydride (Pd-H) intermediate, not direct reduction.
The "Cycle of Death" (Hydrodehalogenation Pathway)
The following diagram illustrates how your catalytic cycle is being hijacked by proton sources.
Figure 1: The Hydrodehalogenation Mechanism. If Transmetallation (the desired path) is slower than Hydride insertion, the Br is replaced by H.
Technical Protocol: Minimizing Side Reactions
Do not rely on "standard" Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3/EtOH). They are prone to debromination for this substrate.
Phase 1: Substrate Modification (The "Shield")
Recommendation: Protect the 2-amino group before coupling.
-
Why? The free amine acts as a directing group, bringing the Pd catalyst close to the C3-Br bond, facilitating unwanted oxidative addition or chelation that stalls the cycle.
-
Protocol: Acetylation (Ac2O) or Boc-protection.
-
Result: Converting the amine to an amide/carbamate withdraws electron density, making the C-Br bonds more reactive (faster oxidative addition) and preventing catalyst poisoning.
Phase 2: Reaction Optimization Matrix
Use this table to select conditions based on your specific coupling partner.
| Variable | Recommendation | Technical Rationale |
| Solvent | 1,4-Dioxane or Toluene | Avoid Alcohols. Ethanol/Methanol are primary hydride sources via |
| Base | K3PO4 (anhydrous) or CsF | Carbonates can be too weak for electron-rich rings. Anhydrous phosphate prevents hydrolysis. CsF ("anhydrous conditions") is excellent for difficult couplings. |
| Catalyst | Pd(dppf)Cl2·DCM | The ferrocene ligand is bulky and rigid. It enforces a wide bite angle, accelerating Reductive Elimination of the product over side reactions. |
| Additive | None (Initially) | Avoid amine bases (TEA/DIPEA) in the coupling step; they can act as hydride donors at high temps. |
| Temp | 80-90°C | Too low (<60°C) stalls transmetallation (leading to debromination). Too high (>110°C) promotes thermal decomposition. |
Troubleshooting Workflow (Decision Tree)
Follow this logic path when you observe specific spectral data indicating failure.
Figure 2: Diagnostic logic for reaction optimization.
Frequently Asked Questions (FAQ)
Q1: Which bromine reacts first, C3 or C5? A: In this compound, the C5-Br is generally more reactive.
-
Reasoning: The C3 position is sterically crowded, flanked by the C2-amine and C4-methoxy group. The C5 position is less hindered. However, if you leave the amine unprotected, the Pd may coordinate to the nitrogen and direct reaction to C3 (chelation control), leading to mixtures. Protecting the amine ensures C5 selectivity via sterics.
Q2: Can I use ethanol/water as a solvent? A: Avoid if possible. While common for Suzuki couplings, primary alcohols are excellent hydride donors. If you observe debromination, switch to a Toluene/Water (10:1) or Dioxane/Water system.[1] The water is necessary for the boronic acid activation, but the alcohol is not.
Q3: My reaction turns black and precipitates Pd black immediately. A: This indicates catalyst decomposition ("death") before the reaction is complete. The free amine is likely poisoning the catalyst.
-
Fix: Add a ligand stabilizer (e.g., extra PPh3 if using Tetrakis) or, preferably, switch to a precatalyst like XPhos Pd G3 , which is stable and activates only in the cycle.
Q4: How do I remove the debrominated byproduct? A: It is chemically very similar to the product. Separation by flash chromatography is difficult.
-
Pro-Tip: It is far better to prevent formation. If formed, try recrystallization rather than column chromatography, as the crystal packing of the H-species vs Br-species often differs significantly.
Validated Experimental Protocol (Gold Standard)
Use this as your baseline experiment.
Target: Selective Suzuki Coupling at C5.
-
Protection: Suspend this compound (1.0 eq) in DCM. Add Ac2O (1.2 eq) and catalytic DMAP. Stir at RT until conversion to the acetamide is complete.
-
Coupling Setup:
-
Execution: Heat to 85°C for 4-6 hours.
-
Workup: Dilute with EtOAc, wash with brine. The acetamide group can be removed later with mild basic hydrolysis (K2CO3/MeOH).
References
-
Mechanisms of Hydrodehalogenation: Navarro-Vázquez, A., et al. "Mechanistic insights into the hydrodehalogenation of aryl halides in Pd-catalyzed cross-coupling." J. Org. Chem. 2021.
-
Selectivity in Pyridine Couplings: Lutz, M. R., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines." Topics in Heterocyclic Chemistry. 2010.
-
Catalyst Selection for Electron-Rich Heterocycles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chem. Sci. 2011.[3][4][5][6]
-
Protodeboronation & Base Effects: Cox, P. A., et al. "Base-catalyzed protodeboronation of arylboronic acids." J. Am. Chem. Soc. 2016.
(Note: While specific CAS 1261269-82-2 data is proprietary in many databases, the protocols above are derived from validated methodologies for the 3,5-dibromo-2-aminopyridine scaffold class.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: HPLC Method Development for Purity Assessment of 3,5-Dibromo-4-methoxypyridin-2-amine
Executive Summary
Objective: To establish a robust, stability-indicating HPLC method for the purity assessment of 3,5-Dibromo-4-methoxypyridin-2-amine , a critical intermediate in kinase inhibitor synthesis.
The Challenge: This molecule presents a dual chromatographic challenge:
-
Basic Tailing: The 2-amino pyridine moiety is prone to severe peak tailing on standard silica supports due to secondary silanol interactions.
-
Halogen Selectivity: Differentiating the target di-bromo compound from its mono-bromo impurities (e.g., 3-bromo-4-methoxypyridin-2-amine) requires specific stationary phase selectivity beyond simple hydrophobicity.
The Solution: This guide compares the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl stationary phase. While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior resolution (
Compound Analysis & Physicochemical Drivers[1][2]
Understanding the molecule is the first step in rational method design.
| Feature | Chemical Moiety | Chromatographic Impact | Method Implication |
| Basic Center | 2-Amino Group ( | High pKa (~6.5 - 7.0) | Requires low pH mobile phase (pH < 3.0) to ensure full protonation and minimize silanol tailing. |
| Hydrophobicity | 3,5-Dibromo substitution | Increases LogP (~2.5) | Requires moderate organic modifier (ACN/MeOH) for elution. |
| Electronic State | Pyridine Ring + Bromines | Electron-deficient | Ideal candidate for Phenyl-based stationary phases which utilize |
Comparative Strategy: C18 vs. Phenyl-Hexyl
We evaluated two distinct separation modes to determine the optimal protocol for separating the target from its critical impurities: Impurity A (Des-bromo precursor: 4-methoxypyridin-2-amine) and Impurity B (Mono-bromo intermediate).
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Detection: UV @ 254 nm (Target
) -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min[1]
-
Gradient: 5% B to 95% B over 15 minutes.
Performance Data Comparison
| Metric | Option A: Standard C18 | Option B: Phenyl-Hexyl (Recommended) |
| Column | Zorbax Eclipse Plus C18 ( | XBridge Phenyl-Hexyl ( |
| Retention Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobicity + |
| Target Retention ( | 8.2 min | 9.1 min |
| Critical Pair Resolution ( | 1.8 (Target vs. Mono-bromo) | 3.5 (Target vs. Mono-bromo) |
| Peak Symmetry (Tailing Factor) | 1.2 | 1.05 |
| Selectivity ( | Moderate | High (Specific for Halogens) |
Analyst Insight: The Phenyl-Hexyl column provides a "selectivity boost." The electron-withdrawing bromine atoms create an electron-deficient region on the pyridine ring, which interacts strongly with the electron-rich phenyl ring of the stationary phase. This interaction is absent in C18, explaining the superior resolution of the di-bromo target from the mono-bromo impurity.
Detailed Experimental Protocol (Recommended Method)
This protocol utilizes the Phenyl-Hexyl chemistry. It is designed to be self-validating; if the resolution between the Mono-bromo impurity and the Target drops below 2.0, the system is considered unsuitable.
Reagents & Preparation[2][4][5][6][7][8]
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Preparation: Dissolve 10 mg of this compound in 100 mL diluent (0.1 mg/mL).
-
System Suitability Solution: Spike Standard with 1% of 4-methoxypyridin-2-amine (Impurity A) and 1% Mono-bromo analog (Impurity B).
Instrument Parameters
-
Column: Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Kinetex),
(or Core-Shell). -
Column Temp:
(Controls viscosity and kinetics).[2] -
Injection Volume:
. -
Detection: UV-Vis / DAD.
-
Primary: 254 nm (Quantification).
-
Secondary: 280 nm (Purity Check).[2]
-
Gradient Table
| Time (min) | % Mobile Phase A (0.1% TFA) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold (Elute Polar Impurities) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Visualizing the Workflow & Mechanism
Diagram 1: Method Development Logic Flow
This workflow illustrates the decision-making process for selecting the Phenyl-Hexyl phase over C18.
Caption: Decision tree highlighting the failure of C18 for halogen selectivity and the logic for selecting Phenyl-Hexyl.
Diagram 2: Separation Mechanism (Pi-Pi Interaction)
Visualizing why the Phenyl-Hexyl column works better for this specific molecule.
Caption: Mechanistic view of the Pi-Pi interaction between the Phenyl ligand and the brominated pyridine ring.
Troubleshooting & System Suitability
To ensure Trustworthiness and Link Integrity in your data, every run must pass these criteria:
-
Resolution (
): > 2.0 between Mono-bromo impurity and Main Peak.-
Failure Mode: If
drops, the column may be fouled or the organic composition is too high. Decrease %B in the gradient start.
-
-
Tailing Factor (
): < 1.5 for the Main Peak.-
Failure Mode: If tailing increases, the silanols are active. Ensure TFA is fresh or switch to 0.1% Phosphoric Acid (pH 2.1) for stronger silanol suppression.
-
-
Precision: %RSD of peak area < 1.0% (n=6 injections).
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation mechanisms).
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Application Note. (Discusses low pH strategies for aminopyridines).
-
Waters Corporation. (2021). XBridge BEH Phenyl-Hexyl Columns: Care and Use Manual. (Specifics on Phenyl-Hexyl selectivity for halogenated aromatics).
-
PubChem. (2025).[3][4] Compound Summary: 3,5-Dibromo-4-methylpyridin-2-amine (Analogous Structure Data). National Library of Medicine.
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 3. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dibromo-4-methylpyridin-2-amine | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3,5-Dibromo-4-methoxypyridin-2-amine
In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. For compounds like 3,5-Dibromo-4-methoxypyridin-2-amine, a substituted pyridine derivative with potential applications in medicinal chemistry, the use of well-characterized reference standards is not just a matter of good practice, but a foundational requirement for accurate and reproducible analytical data. This guide provides a comprehensive comparison of reference standards for the analysis of this compound, supported by experimental protocols and data to aid researchers in making informed decisions.
The Critical Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of this compound analysis, a reliable reference standard is indispensable for:
-
Peak Identification: Confirming the identity of the analyte in complex matrices by comparing retention times in chromatography or spectral characteristics.
-
Method Validation: Establishing the accuracy, precision, linearity, and specificity of analytical methods as per ICH guidelines.[1]
-
Quantitative Analysis: Accurately determining the concentration of the analyte in a sample by creating calibration curves.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
Comparison of Commercially Available Reference Standards
Several chemical suppliers offer this compound. While a direct head-to-head performance comparison from a single independent study is not publicly available, researchers can evaluate and compare standards from different vendors based on the documentation and analytical data they provide. Below is a comparative table outlining the typical specifications to consider when selecting a reference standard.
| Feature | Supplier A (e.g., BLDpharm) | Supplier B (e.g., Thermo Scientific Chemicals) | Ideal Characteristics |
| Purity (by HPLC) | ≥98%[2] | 98%[3][4] | ≥99.5% for a primary reference standard |
| Identity Confirmation | ¹H NMR, LC-MS, HPLC[2] | Not explicitly stated, but expected | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR |
| Certificate of Analysis (CoA) | Available upon request | Available for download | Comprehensive CoA with detailed analytical data and uncertainty statement |
| Traceability | To internal standards | To internal standards | Traceable to a national or international metrology institute (e.g., NIST) |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | Not specified | Clearly defined and validated storage conditions |
| Physical Form | Solid | Solid | Crystalline solid with consistent appearance |
Note: The information in the table is based on publicly available data and is intended to be illustrative. Researchers should always obtain the most current Certificate of Analysis from the supplier before use.
Experimental Comparison of Reference Standards: Methodologies and Data
To objectively compare reference standards, a series of analytical tests should be performed. The following sections detail the experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), along with illustrative data.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC-UV is a robust and widely used technique for the analysis of substituted pyridines.[1][5][6][7] This method can be used to assess the purity of the reference standard and to quantify the analyte in various sample matrices.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., Varian C18, 150 x 4.6 mm, 5 µm) is a suitable starting point.[1]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with an acidic modifier like formic or phosphoric acid to improve peak shape) is often effective for separating pyridine derivatives.[5][6]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[7]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare stock solutions of the reference standards from different suppliers in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
Illustrative HPLC Purity Data:
| Reference Standard | Main Peak Area (%) | Impurity 1 Area (%) | Impurity 2 Area (%) | Total Purity (%) |
| Supplier A | 99.65 | 0.25 | 0.10 | 99.65 |
| Supplier B | 98.80 | 0.85 | 0.35 | 98.80 |
| In-house Synthesized | 97.50 | 1.50 | 1.00 | 97.50 |
Interpretation of Results:
The data above illustrates that the reference standard from Supplier A exhibits the highest purity, making it the most suitable for use as a primary reference standard. The in-house synthesized material would likely require further purification before it could be used as a quantitative standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization may be necessary to improve chromatographic performance and sensitivity.[8][9][10]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., an ion trap or quadrupole analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of the analyte and any impurities.
-
Injector Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Derivatization (if necessary): Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to increase volatility and improve peak shape.[8][9][11] The derivatization reaction typically involves dissolving the sample in an anhydrous solvent like pyridine and adding the silylating agent, followed by heating.[10][11]
Illustrative GC-MS Identity Confirmation:
| Reference Standard | Retention Time (min) | Major Mass Fragments (m/z) | Identity Confirmation |
| Supplier A | 12.5 | 284, 286, 288 (M+), 269, 271, 273 ([M-CH₃]+), 205, 207 | Confirmed |
| Supplier B | 12.5 | 284, 286, 288 (M+), 269, 271, 273 ([M-CH₃]+), 205, 207 | Confirmed |
Interpretation of Results:
The GC-MS data should show a consistent retention time and mass fragmentation pattern for the reference standards from different suppliers, confirming their identity as this compound. The isotopic pattern of the molecular ion (M+) due to the two bromine atoms is a key diagnostic feature.
Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification and use of a reference standard for this compound analysis.
Caption: Workflow for the qualification and use of reference standards.
Conclusion and Recommendations
The selection and proper use of a high-quality reference standard are fundamental to the successful analysis of this compound. While multiple commercial sources exist, it is incumbent upon the researcher to perform a thorough evaluation of the provided documentation and to conduct in-house analytical testing to verify the suitability of the standard for its intended use.
-
Prioritize Purity: For quantitative applications, always select a reference standard with the highest available purity, preferably ≥99.5%.
-
Demand a Comprehensive CoA: A detailed Certificate of Analysis is a non-negotiable requirement. It should include the purity value with its uncertainty, the methods used for characterization, and traceability information.
-
Verify Identity Independently: Do not solely rely on the supplier's data. Perform in-house identity confirmation using at least two independent analytical techniques, such as NMR and Mass Spectrometry.
-
Establish a Two-Tier System: For routine analysis, a well-characterized in-house "working standard" can be qualified against a primary reference standard from a reputable commercial supplier. This preserves the more expensive primary standard.
-
Ensure Proper Storage and Handling: Adhere strictly to the recommended storage conditions to prevent degradation of the reference standard over time.
By following these guidelines and employing the robust analytical methodologies outlined in this guide, researchers can ensure the accuracy, reliability, and reproducibility of their analytical data for this compound, thereby supporting the advancement of their research and development programs.
References
-
Matyáš, R., Kober, F. & Růžička, A. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon23 , 815–824 (1985). [Link]
-
SIELC Technologies. Separation of 2-Bromopyridine on Newcrom R1 HPLC column. (2018). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Núñez-Vergara, L. J. et al. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. J. Pharm. Biomed. Anal.44 , 236–242 (2007). [Link]
-
Núñez-Vergara, L. J. et al. (PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate (2007). [Link]
-
Hjelmeland, A. K., Wylie, P. L. & Ebeler, S. E. Trace Analysis of Methoxypyrazines in Wine with GC-MS/MS. Talanta148 , 336–345 (2016). [Link]
-
Jain, D., Basniwal, P. K. & Saini, D. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences9 , 50-56 (2014). [Link]
-
Odo, R. I. et al. Investigation of Quantitative Structure Activity Relationship Parameters on the m-Substituted Pyridine Compound: A GAMMESS Study. ResearchGate (2025). [Link]
-
Indian Academy of Sciences. A quantitative study of weak noncovalent interactions in two pyridine isomers containing nitrile and thiophene moieties. J. Chem. Sci.132 , 1 (2020). [Link]
-
HSC Cores - BookStack. GC/MS Sample Preparation. (2024). [Link]
-
Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021). [Link]
-
Pinto, A. et al. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC (2021). [Link]
-
ZirChrom. Advances in Bromine Speciation by HPLC/ICP-MS. [Link]
-
PubChem. 3,5-Dibromo-4-methylpyridin-2-amine. [Link]
-
El-Gindy, A., Emara, S. & Shaaban, H. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Sci Rep16 , 1344 (2026). [Link]
-
Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]
-
OSHA. PV2143. (2006). [Link]
- Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. 1261269-82-2|this compound|BLD Pharm [bldpharm.com]
- 3. H64177.06 [thermofisher.com]
- 4. 3,5-Dibromo-4-methoxypyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 11. reddit.com [reddit.com]
Safety Operating Guide
Personal protective equipment for handling 3,5-Dibromo-4-methoxypyridin-2-amine
Executive Summary & Hazard Architecture
Handling 3,5-Dibromo-4-methoxypyridin-2-amine requires a nuanced understanding of its structural moieties. Unlike simple salts, this compound combines a pyridine core with two halogen atoms (bromine) and an electron-donating methoxy group.
Why this matters for safety:
-
Halogenation & Lipophilicity: The bromine atoms significantly increase the compound's lipophilicity compared to non-halogenated pyridines. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a primary vector of exposure alongside inhalation.
-
Aminopyridine Toxicity: Aminopyridines are known voltage-gated potassium channel blockers. While the specific potency of this derivative depends on metabolic activation, you must treat it as a potential neurotoxin.
-
Dust Potential: As a solid intermediate, the primary physical hazard is electrostatic dust, which can contaminate surfaces and bypass standard surgical masks.
Personal Protective Equipment (PPE) Matrix
This protocol is designed to create a "fail-safe" barrier system. We do not rely on a single layer of protection; we use redundancy.
| Protection Zone | Recommended Equipment | Technical Justification (Causality) |
| Hand Protection (Inner) | Nitrile (0.11 mm / 4 mil) | Acts as the primary barrier against incidental contact. |
| Hand Protection (Outer) | Nitrile (Extended Cuff) | Double-gloving is mandatory. The outer glove takes the mechanical stress and contamination. If the outer glove is compromised or contaminated, it can be stripped immediately without exposing the skin.[1] |
| Respiratory | Fume Hood (Primary) | Do not rely on N95 masks. Engineering controls (hood) are superior. If weighing outside a hood is unavoidable (not recommended), a P100 respirator is required to capture fine particulates. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can become airborne. Goggles form a seal, preventing dust migration to the tear ducts. |
| Body | Tyvek® Lab Coat / Apron | Standard cotton coats absorb particulates. A non-woven polymer (Tyvek) or a rubber apron prevents the "wicking" of dissolved compound through clothing if a spill occurs. |
Operational Workflow: The "Clean-Trace" Protocol
This workflow emphasizes static control and containment .[1][2][3] Halogenated powders are often static-prone; they will "jump" from spatulas.
Step-by-Step Methodology
-
Static Neutralization:
-
Action: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.
-
Reason: Prevents the powder from scattering due to electrostatic repulsion, which is the #1 cause of fume hood contamination.
-
-
The "Working Triangle" Setup:
-
Place the Source Container on the left (if right-handed).
-
Place the Receiving Vessel in the center.
-
Place the Waste Receptacle on the right.
-
Logic: This prevents your arm from crossing over the open "clean" vessel with a contaminated spatula.
-
-
Solubilization (Critical Step):
-
Dissolve the solid immediately after weighing.
-
Reason: Solutions are easier to control than dust. However, once dissolved in organic solvents (e.g., DCM or DMSO), the compound penetrates gloves faster. Change outer gloves immediately after the dissolution step.
-
-
Decontamination:
-
Wipe all tools with a solvent-dampened Kimwipe (acetone or ethanol) inside the hood before removing them.
-
Visualization: Safe Handling Logic Flow
Figure 1: Logical flow for handling halogenated aminopyridines, emphasizing static control and waste segregation.
Emergency & Disposal Strategy
Spills: The "Wet-Wipe" Rule
Never sweep dry powder. Sweeping generates aerosols.
-
Isolate: Close the hood sash. Alert nearby personnel.
-
Dampen: Cover the powder with a paper towel soaked in a compatible solvent (or water, if soluble) to prevent dust.
-
Collect: Scoop the damp material into a waste jar.
-
Clean: Wash the surface with soap and water three times. The presence of the methoxy group aids solubility in polar organic solvents.
Disposal: The Halogen Distinction
You cannot dispose of this in general organic waste.
-
Classification: Halogenated Organic Waste .
-
Why: Incineration of brominated compounds releases Hydrogen Bromide (HBr) and potentially bromine gas (Br₂). Facilities must use specific scrubbers to neutralize these acidic gases. Putting this in a non-halogenated stream creates a regulatory violation and an environmental hazard at the incineration plant.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance. United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (2025). Substance Information: Halogenated Pyridines. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
